Thiochroman-4-ol

Vue d'ensemble

Description

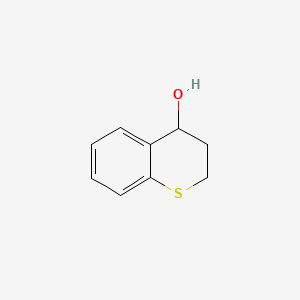

Thiochroman-4-ol is a sulfur-containing heterocyclic compound, structurally related to chroman-4-ol. It features a benzene ring fused with a tetrahydrothiopyran ring, with a hydroxyl group attached to the fourth carbon atom. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiochroman-4-ol can be synthesized through several methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to form 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones, which can be subsequently reduced to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product efficiently .

Analyse Des Réactions Chimiques

Oxidation and Sulfoxidation

Thiochroman-4-ol undergoes selective oxidation at the sulfur atom to form sulfoxides and sulfones (Figure 1).

Key Findings:

-

Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) or chloramine-T yields mono- and di-sulfoxides. Stereochemical outcomes depend on reaction conditions and catalysts .

-

Sulfone Synthesis : Strong oxidizing agents like m-chloroperbenzoic acid (mCPBA) convert this compound to sulfones, often with high regioselectivity .

Table 1: Oxidation Products of this compound

Biotransformation by Marine Fungi

Marine-derived fungi (Emericellopsis maritima and Purpureocillium lilacinum) catalyze enantioselective transformations:

Key Pathways:

-

Sulfoxidation : Produces syn- and anti-sulfoxides with moderate enantiomeric excess (ee) and diastereomeric ratios (dr) .

-

Dehydrogenation : Forms thiochroman-4-one derivatives via oxidation of the hydroxyl group .

Example :

-

Biotransformation of (±)-thiochroman-4-ol by P. lilacinum BC17-2 yields:

Tandem Hydroacylation/Thio-Conjugate Addition

A rhodium-catalyzed tandem reaction assembles thiochroman-4-ones from β-(t-Bu-S)-substituted aldehydes and alkynes .

Mechanism:

-

Hydroacylation : Rhodium catalyst facilitates aldehyde C–H activation.

-

Thio-Conjugate Addition : Intramolecular thiol addition forms the thiopyran ring .

Table 2: Tandem Reaction Scope

| Alkyne Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Thiochroman-4-one | 89 | |

| tert-Butyl | Hexahydro-4H-thiochromen-4-one | 85 | |

| Cyano | Thiochroman-4-one sulfone | 91 |

Cyclization and Annulation Reactions

This compound participates in cyclocondensation with arylhydrazonals to form fused heterocycles .

Example:

-

Reaction with arylhydrazonals under acetic acid/ammonium acetate at 170°C yields thiochromeno[4,3-b]pyridines (Table 3) .

Table 3: Cyclocondensation Products

| Arylhydrazonal Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-NO₂-C₆H₄ | 6-Nitro-thiochromeno[4,3-b]pyridine | 93 | |

| 3-Cl-C₆H₄ | 7-Chloro-thiochromeno[4,3-b]pyridine | 87 |

Substitution and Functionalization

The hydroxyl group at C-4 enables nucleophilic substitution or esterification:

-

Esterification : Reacts with acetic anhydride to form 4-acetoxy derivatives.

-

Sulfonation : Treatment with chlorosulfonic acid yields sulfonated analogs .

Antimicrobial Activity of Derivatives

This compound derivatives exhibit bioactivity:

Table 4: Antimicrobial Data

| Derivative | Target Pathogen | EC₅₀ (μM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Vinyl sulfone 4j | Leishmania panamensis | 8.2 | >100 | |

| Sulfoxide 3a | Staphylococcus aureus | 64 | N/A |

Stereochemical Analysis

Sulfoxide stereoisomers are characterized via NMR and Mosher’s method:

Applications De Recherche Scientifique

Biological Activities

Thiochroman-4-ol derivatives have been extensively studied for their antiparasitic , anticancer , and antimicrobial properties.

Antiparasitic Activity

Recent studies have highlighted the efficacy of thiochroman-4-one derivatives against parasitic infections, particularly leishmaniasis and malaria. For instance, compounds bearing a vinyl sulfone moiety demonstrated high antileishmanial activity with EC50 values lower than 10 μM, indicating potent effects against Leishmania panamensis while maintaining low cytotoxicity against human monocytes .

Key Findings:

- Compounds with vinyl sulfone exhibited selective toxicity, with selectivity indices (IS) exceeding 100.

- The most promising compound, identified as 4j , showed an EC50 of 3.23 μM and was more effective than the standard drug amphotericin B .

Anticancer Activity

Thiochroman-4-ones have also been evaluated for their anticancer properties. A study involving the synthesis of various derivatives revealed that these compounds displayed significant activity against multiple human tumor cell lines . The National Cancer Institute (NCI) screening indicated that thiochromanone skeletons exhibited higher anticancer activity compared to their chromanone counterparts.

Key Findings:

- Compounds were tested against 60 human tumor cell lines derived from nine neoplastic diseases.

- Structure-activity relationship (SAR) studies suggested that modifications to the thiochroman-4-one structure could enhance anticancer efficacy .

Antimicrobial Activity

Thiochroman-4-one derivatives have shown promise in combating bacterial and fungal infections. A recent study synthesized a novel series of spiropyrrolidines containing thiochroman-4-one moieties, which exhibited broad-spectrum antimicrobial action .

Key Findings:

- The introduction of electron-withdrawing groups significantly enhanced antimicrobial activity.

- Compounds demonstrated potent antifungal effects, making them candidates for further development in antifungal therapies .

Case Study 1: Antileishmanial Activity

A study synthesized a series of acyl hydrazone derivatives of thiochroman-4-one, which significantly enhanced antileishmanial activity compared to their parent compounds. The most effective derivatives exhibited EC50 values below 10 μM while maintaining low cytotoxicity levels .

Case Study 2: Anticancer Screening

In a comprehensive screening conducted by the NCI, various thiochroman-4-one derivatives were evaluated for anticancer properties. The results indicated that structural modifications could lead to increased potency against specific cancer types, paving the way for future drug development efforts .

Mécanisme D'action

The mechanism of action of thiochroman-4-ol involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives with vinyl sulfone moieties inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone. This inhibition disrupts the protease activity, leading to potential therapeutic effects . Further studies are required to fully elucidate the detailed mechanisms and molecular targets involved.

Comparaison Avec Des Composés Similaires

Chroman-4-ol: Similar in structure but contains an oxygen atom instead of sulfur.

Thiochroman-4-one: The oxidized form of thiochroman-4-ol.

Thioflavanone: Another sulfur-containing heterocycle with a different ring structure.

Uniqueness: this compound is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. The sulfur atom can participate in different types of chemical reactions and interactions, making this compound a versatile compound in various applications .

Activité Biologique

Thiochroman-4-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antileishmanial, anticancer, antifungal, and antibacterial properties. Additionally, it includes data tables summarizing research findings and case studies that highlight the compound's potential therapeutic applications.

Chemical Structure and Properties

This compound is a sulfur-containing heterocyclic compound characterized by a thiochroman ring system. Its structure facilitates interactions with various biological targets, making it a subject of interest for drug development.

Antileishmanial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antileishmanial activity. For instance, a series of thiochroman-4-one derivatives were synthesized and evaluated for their efficacy against Leishmania parasites. The results indicated that several compounds displayed an EC50 value below 10 μM, suggesting potent activity against these pathogens.

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| 4j | 3.23 | 174 |

| 4l | <10 | >100 |

The mechanism of action appears to involve inhibition of cysteine proteases, which are critical for the survival of Leishmania species .

Anticancer Activity

This compound and its derivatives have also been investigated for their anticancer properties. A study evaluated various thiochroman derivatives against sixty human tumor cell lines from nine different neoplastic diseases. The findings revealed that compounds containing the thiochroman skeleton exhibited notable anticancer activity, with some derivatives showing significant inhibition of cell proliferation.

| Compound | Cancer Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | SW-620 | 5.0 |

| Compound B | HCT-116 | 7.2 |

These results indicate the potential of thiochroman derivatives as leads for developing new anticancer agents .

Antifungal and Antibacterial Activity

This compound has shown promising antifungal and antibacterial activities as well. A recent study reported that certain thiochroman derivatives demonstrated effective inhibition against Xanthomonas oryzae and Botrytis cinerea, with inhibition rates exceeding those of standard antifungal agents.

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 5a | Xanthomonas oryzae | 85 |

| 5m | Botrytis cinerea | 69 |

Moreover, some derivatives were tested against Bacillus subtilis and Pseudomonas fluorescens, where a pyrazole derivative from thiochroman-4-one was found to be particularly effective against Bacillus subtilis .

Case Studies

- Antileishmanial Activity : In a study involving the synthesis of acyl hydrazone derivatives of thiochroman-4-ones, researchers found enhanced antileishmanial activity compared to non-modified compounds. This suggests that structural modifications can significantly improve efficacy against leishmaniasis .

- Anticancer Studies : A comprehensive evaluation by the National Cancer Institute revealed that thiochroman derivatives exhibited higher anticancer activity than many existing treatments, highlighting their potential as novel therapeutic agents .

Propriétés

IUPAC Name |

3,4-dihydro-2H-thiochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVSZXYNCFXKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960750 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40316-60-7 | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40316-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040316607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzothiopyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the conformational preference of Thiochroman-4-ol in solution?

A1: Studies utilizing infrared spectroscopy, specifically examining the OH stretching region, suggest that this compound predominantly adopts a conformation where the hydroxyl group engages in intramolecular hydrogen bonding with the pi-electrons of the aromatic ring. This interaction leads to characteristic shifts in the infrared spectrum. []

Q2: Can this compound be synthesized enantioselectively?

A2: Yes, enantiomerically pure (S)-Thiochroman-4-ol can be obtained through a combination of enzymatic kinetic resolution and the Mitsunobu reaction. This approach utilizes Candida antarctica lipase B (CAL-B) to selectively hydrolyze the (R)-acetate, leaving the (S)-acetate untouched. Subsequent Mitsunobu inversion of the (S)-acetate yields (S)-Thiochroman-4-ol in high enantiomeric excess. []

Q3: What is the reactivity of this compound with Xenon Difluoride?

A3: Xenon Difluoride (XeF2) reacts with this compound to yield α-fluoro substituted products. The specific product distribution is dependent on the reaction conditions and the presence of other substituents on the this compound molecule. This reaction highlights the potential for selective fluorination of this compound derivatives. []

Q4: Can this compound be used as a building block in organic synthesis?

A4: Absolutely! this compound serves as a valuable precursor in the synthesis of thiochromane derivatives. For instance, it can participate in visible light-mediated, photocatalyst-free C-S cross-coupling reactions, leading to the formation of diverse thiochromane structures. [] This approach provides a sustainable and efficient route to access these important heterocyclic compounds.

Q5: Does this compound interact with any known enzymes?

A5: Research indicates that this compound acts as a substrate for rabbit liver 3-hydroxyhexobarbital dehydrogenase. This enzyme, primarily known for its role in drug metabolism, also catalyzes the dehydrogenation of this compound, showcasing the compound's potential interaction with biological systems. []

Q6: Are there any known applications of this compound in material science?

A6: While not directly addressed in the provided literature, this compound's ability to coordinate to metal centers, as evidenced by its interaction with a nickel-containing cubane-like cluster, hints at its potential in materials chemistry. Specifically, its sulfur atom can act as a ligand for the synthesis of metal complexes with possible applications in catalysis or materials science. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.